2,5-Dimethyl-4-methoxyphenylboronic acid
Overview
Description
2,5-Dimethyl-4-methoxyphenylboronic acid is an organoboron compound with the molecular formula C9H13BO3. It is a derivative of phenylboronic acid, featuring two methyl groups and a methoxy group attached to the phenyl ring. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules .
Scientific Research Applications
2,5-Dimethyl-4-methoxyphenylboronic acid has diverse applications in scientific research:
Mechanism of Action
Target of Action
The primary target of 2,5-Dimethyl-4-methoxyphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
This compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (this compound) transfers its organic group to the palladium catalyst . This is a key step in the Suzuki–Miyaura cross-coupling reaction .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, is a critical pathway in organic synthesis . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in the synthesis of various organic compounds .
Result of Action
The result of this compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound should be stored in an inert atmosphere at room temperature . Additionally, it’s important to avoid dust formation and inhalation, as well as contact with skin and eyes . The compound’s action may also be affected by the presence of strong oxidizing agents, strong acids, and strong bases .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethyl-4-methoxyphenylboronic acid can be synthesized through various methods. One common approach involves the borylation of 2,5-dimethyl-4-methoxyphenyl halides using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-methoxyphenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or peracids are used.
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Phenyl Derivatives: From various substitution reactions.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic Acid: Lacks the methyl groups, making it less sterically hindered.
2,4-Dimethoxyphenylboronic Acid: Contains an additional methoxy group, altering its electronic properties.
2,6-Dimethylphenylboronic Acid: Has methyl groups in different positions, affecting its reactivity.
Uniqueness
2,5-Dimethyl-4-methoxyphenylboronic acid is unique due to its specific substitution pattern, which provides a balance of steric and electronic effects. This makes it particularly useful in selective organic transformations and in the synthesis of complex molecules where precise control over reactivity is required .
Properties
IUPAC Name |
(4-methoxy-2,5-dimethylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5,11-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUWNGBWUJVQCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)OC)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30411923 | |
Record name | (4-Methoxy-2,5-dimethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30411923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246023-54-1 | |
Record name | (4-Methoxy-2,5-dimethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30411923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dimethyl-4-methoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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